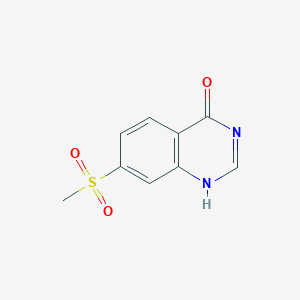

7-methylsulfonyl-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylsulfonyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILHCDJJJXXSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methylsulfonyl 1h Quinazolin 4 One and Analogues

Classical and Contemporary Approaches to Quinazolin-4-one Synthesis

The formation of the quinazolin-4-one ring has been achieved through numerous synthetic routes, ranging from classical name reactions to modern metal-catalyzed and microwave-assisted protocols. These methods offer different advantages in terms of yield, substrate scope, and reaction conditions.

The Niementowski reaction is a classical and widely used method for synthesizing 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones). bohrium.comgoogle.com It involves the thermal condensation of an anthranilic acid with an amide. bohrium.com The reaction typically requires high temperatures and can involve lengthy reaction times. bohrium.com For the synthesis of specifically substituted quinazolinones like the 7-methylsulfonyl analogue, this reaction would ideally employ a correspondingly substituted anthranilic acid, in this case, 2-amino-5-(methylsulfonyl)benzoic acid.

A variation of this method, known as the Niementowski modification of the Friedlander synthesis, uses isatoic anhydride (B1165640) in place of anthranilic acid. bohrium.com This approach has also been successfully adapted to microwave-assisted conditions. bohrium.com

Table 1: Overview of the Niementowski Reaction for Quinazolin-4-one Synthesis

| Reactants | Key Features | Conditions | Reference |

|---|---|---|---|

| Anthranilic Acid + Amide | Classical, direct formation of the quinazolin-4-one ring. | High temperatures, often lengthy reaction times. | bohrium.comgoogle.com |

| Isatoic Anhydride + Amide | Friedlander modification; avoids handling anthranilic acid directly. | Can be adapted for microwave synthesis. | bohrium.comresearchgate.net |

| Substituted Anthranilic Acid + Formamide (B127407) | Direct route to substituted quinazolin-4-ones. | Microwave irradiation can significantly accelerate the reaction. | bohrium.com |

Cyclocondensation reactions represent a versatile and widely employed strategy for the synthesis of the quinazolin-4-one scaffold. These methods typically involve the reaction of a 2-aminobenzoyl derivative, such as 2-aminobenzoic acid or 2-aminobenzamide (B116534), with a one-carbon synthon. mdpi.comresearchgate.net

Commonly used C1 sources include formic acid, orthoesters, and various aldehydes. researchgate.netresearchgate.net The reaction of 2-aminobenzamide with aldehydes, for instance, can be catalyzed by acids like p-toluenesulfonic acid or Lewis acids such as antimony(III) trichloride (B1173362) (SbCl₃) to afford the corresponding quinazolin-4(3H)-one derivatives. researchgate.netrsc.org This approach is amenable to both conventional heating and microwave irradiation. rsc.org Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst like fluorescein (B123965) has also been developed as a green and efficient method. nih.gov

Table 2: Selected Cyclocondensation Reactions for Quinazolin-4-one Synthesis

| Starting Materials | Reagent/Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide + Aldehydes | p-Toluenesulfonic acid | Conventional heating | Convenient one-pot procedure. | researchgate.net |

| Anthranilic amide + Aldehydes/Ketones | SbCl₃ (1 mol%) | Microwave, solvent-free | High efficiency, mild conditions, short reaction time. | rsc.org |

| 2-Aminobenzamides + Aldehydes | Fluorescein, TBHP | Visible light | Green, metal-free approach. | nih.gov |

| Anthranilic acid + Amine + Orthoester | Keggin-type heteropolyacids | Microwave, solvent-free | Fast condensation process. | researchgate.net |

Palladium catalysis has emerged as a powerful tool for constructing the quinazolin-4-one skeleton, offering high efficiency and broad functional group tolerance. ujpronline.combohrium.com One notable approach is a three-component reaction involving a 2-aminobenzamide, an aryl halide, and tert-butyl isocyanide, which proceeds via an isocyanide insertion/cyclization sequence. acs.org This method allows for the efficient one-pot construction of quinazolin-4(3H)-ones. acs.org

Another significant application of palladium catalysis is in C-C bond formation via Suzuki cross-coupling reactions. mdpi.com This strategy is particularly useful for synthesizing complex derivatives, where a bromo-substituted quinazolinone (such as 7-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline) is coupled with a boronic acid or its ester. mdpi.comdntb.gov.ua This allows for the introduction of diverse aryl or heteroaryl groups onto the quinazolinone core. mdpi.com

Table 3: Palladium-Catalyzed Strategies for Quinazolin-4-one Synthesis

| Strategy | Reactants | Catalyst System | Significance | Reference |

|---|---|---|---|---|

| Three-Component Reaction | 2-Aminobenzamide, Aryl Halide, tert-Butyl Isocyanide | Pd catalyst | Efficient one-pot synthesis with operational simplicity. | acs.org |

| Suzuki Cross-Coupling | Bromo-substituted Quinazolinone + Boronic Acid/Ester | Pd(dppf)Cl₂ / Na₂CO₃ | Builds molecular complexity on a pre-formed ring. | mdpi.com |

| Condensation-Cyclization | 2-Aminobenzamide + Trifluoroacetimidoyl Chlorides | Pd catalyst | Synthesis of trifluoromethyl-substituted quinazolinones. | bohrium.com |

The application of microwave irradiation (MWI) has revolutionized many organic transformations, including the synthesis of quinazolin-4-ones. bohrium.com MWI offers significant advantages over conventional heating, such as dramatically reduced reaction times, increased yields, and often cleaner reaction profiles. bohrium.comrsc.org

Microwave assistance has been successfully applied to classical methods like the Niementowski reaction, where it can reduce reaction times from hours to minutes and improve yields. researchgate.netbohrium.com It is also highly effective for cyclocondensation reactions. For example, the condensation of anthranilic amide with aldehydes or ketones catalyzed by SbCl₃ under solvent-free microwave conditions proceeds in just a few minutes with excellent yields. rsc.org Similarly, microwave-promoted one-pot, three-component reactions of anthranilic acid, a carboxylic acid, and an amine provide efficient access to 2,3-disubstituted quinazolin-4-ones. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Niementowski Reaction | Lengthy, high temperatures (e.g., 6 hours). | Rapid, higher yields (e.g., 20 minutes). | researchgate.netbohrium.com |

| SbCl₃-catalyzed Condensation | 3-5 hours, 71-86% yield. | 3-5 minutes, 80-98% yield. | rsc.org |

| One-pot Three-Component Synthesis | Often requires intermediate purification. | Accelerated, one-pot procedure without isolation. | researchgate.netnih.gov |

Beyond palladium, other transition metals like copper and iron are effective catalysts for quinazolin-4-one synthesis. Copper-catalyzed reactions are particularly noteworthy for their cost-effectiveness and unique reactivity. ujpronline.com

One such method involves a copper-catalyzed domino reaction between alkyl halides and anthranilamides under air to produce 2-substituted quinazolin-4(3H)-ones. Another novel approach is the copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines. sigmaaldrich.com This reaction proceeds efficiently using Cu(II) acetate (B1210297) as an environmentally benign catalyst. sigmaaldrich.com Iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives, providing a simple and highly efficient route to 2-substituted quinazolin-4(3H)-ones.

Strategies for Introduction of the Sulfonyl Moiety at Position 7

The introduction of the methylsulfonyl group at the C-7 position of the quinazolinone ring is a key step in the synthesis of the target compound. The most direct and common strategy is to begin the synthesis with an anthranilic acid precursor that already contains the desired sulfonyl group at the correct position.

The key intermediate for this approach is 2-amino-5-(methylsulfonyl)benzoic acid . google.com The synthesis of this precursor typically starts from a more readily available substituted aminobenzoic acid. For example, a patent describes a two-step method to synthesize the related 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid starting from 2-methoxy-4-acetaminomethyl benzoate. The process involves:

Chlorosulfonation: Reaction of the starting ester with chlorosulfonic acid to introduce a sulfonyl chloride group. google.com

Formation of the Sulfone: Subsequent reaction of the sulfonyl chloride with sodium sulfite (B76179) and an alkylating agent (like diethyl sulfate) to form the ethylsulfonyl group, followed by hydrolysis to yield the final product. google.com

A similar synthetic logic can be applied to obtain the methylsulfonyl analogue. An alternative starting material could be 2-amino-5-chlorobenzoic acid derivatives, which can be converted to the corresponding sulfamoyl derivative via reaction with sodium aminosulfinate in the presence of a copper catalyst.

While direct sulfonation on a pre-formed quinazolinone ring is conceivable, it often suffers from issues with regioselectivity and harsh reaction conditions. Therefore, building the ring from a pre-functionalized precursor like 2-amino-5-(methylsulfonyl)benzoic acid is generally the preferred and more controlled method for obtaining 7-methylsulfonyl-1H-quinazolin-4-one.

Table of Compounds

Direct Methylsulfonylation Methods

Direct C-H sulfonylation of the quinazolinone core presents a modern and atom-economical approach to installing the methylsulfonyl group. This strategy avoids the need for pre-functionalized starting materials. One such method involves the N-activation of the quinazolinone ring with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinate salt. This process culminates in rearomatization through the elimination of trifluoromethanesulfinate, yielding the sulfonylated quinazolinone. researchgate.netchemrxiv.org This one-pot protocol offers an efficient route to various sulfonylated N-heterocycles. researchgate.netchemrxiv.org

The regioselectivity of sulfonylation on the quinazolin-4(3H)-one scaffold is influenced by the substituents present on the ring. For instance, an unsubstituted 2-position typically directs the incoming sulfonyl group to the N-3 position. nih.gov However, achieving direct sulfonylation at the C-7 position often requires specific directing groups or reaction conditions to overcome the inherent reactivity of other positions on the heterocyclic ring.

Precursor Functionalization and Cyclization Approaches

A more traditional and widely applicable strategy involves the synthesis of an appropriately substituted anthranilic acid derivative, which is then cyclized to form the desired quinazolinone. In the case of this compound, the key starting material would be 2-amino-4-methylsulfonylbenzoic acid .

The synthesis of this precursor can be achieved through several routes. One common method involves the oxidation of a corresponding methylthio- or methylsulfinyl-substituted precursor. For example, 2-amino-4-(methylthio)benzoic acid can be oxidized to the sulfone using a suitable oxidizing agent. Another approach involves the nucleophilic aromatic substitution of a halo-anthranilic acid derivative, such as 2-amino-4-fluorobenzoic acid or 2-amino-4-chlorobenzoic acid, with sodium methanesulfinate (B1228633) (CH₃SO₂Na).

Once the 2-amino-4-methylsulfonylbenzoic acid is obtained, it can be cyclized to form the quinazolinone ring through various established methods. A common approach is the Niementowski quinazolinone synthesis, which involves the condensation of the anthranilic acid with formamide, typically at elevated temperatures. nih.gov Alternatively, the anthranilic acid can be reacted with other one-carbon sources like orthoesters in the presence of a catalyst. nih.gov

Another precursor-based approach involves the cyclization of a 2-amino-4-methylsulfonylbenzonitrile. The nitrile group can be converted to the corresponding amide, which then undergoes intramolecular cyclization to yield the quinazolinone. This can be achieved by heating the benzonitrile (B105546) with a strong acid or base.

A plausible synthetic pathway is outlined below:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 2-Amino-4-fluorobenzoic acid | Sodium methanesulfinate (CH₃SO₂Na), polar aprotic solvent (e.g., DMF, DMSO), heat | 2-Amino-4-methylsulfonylbenzoic acid |

| 2 | 2-Amino-4-methylsulfonylbenzoic acid | Formamide, heat (e.g., 150-180 °C) | This compound |

Derivatization of Existing Quinazolinone Scaffolds

The synthesis of this compound can also be accomplished by modifying a pre-existing quinazolinone ring. This approach is particularly useful if a suitably substituted quinazolinone is readily available.

A key intermediate for this strategy is a 7-halo-1H-quinazolin-4-one , such as 7-chloro- or 7-bromo-1H-quinazolin-4-one. The halogen at the 7-position can be displaced by a methylsulfonyl group via a nucleophilic aromatic substitution (SNAr) reaction. The reaction typically employs a sulfinate salt, such as sodium methanesulfinate, in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The electron-withdrawing nature of the quinazolinone ring system facilitates this substitution.

The synthesis of the 7-halo-quinazolinone precursor can be achieved by cyclizing the corresponding 2-amino-4-halobenzoic acid with formamide or another suitable one-carbon source. nih.gov For example, 2-amino-4-chlorobenzoic acid can be condensed with benzoyl chloride in the presence of pyridine (B92270) to form a benzoxazinone (B8607429) intermediate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-7-chloro-2-phenylquinazolin-4-one. nih.gov While this example yields a 2-phenyl substituted derivative, the principle can be adapted for the synthesis of the unsubstituted 1H-quinazolin-4-one.

A representative reaction scheme for this derivatization approach is as follows:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 7-Chloro-1H-quinazolin-4-one | Sodium methanesulfinate (CH₃SO₂Na), Cu(I) catalyst (optional), polar aprotic solvent (e.g., DMF), heat | This compound |

The use of a copper catalyst can sometimes facilitate the nucleophilic aromatic substitution of less reactive aryl chlorides.

Advanced Reaction Mechanisms and Stereochemical Considerations in Synthesis

The synthesis of this compound does not typically involve the formation of stereocenters, as the final product is achiral. Therefore, stereochemical considerations are generally not a primary concern in its synthesis.

The reaction mechanisms involved are well-established in organic chemistry. The cyclization of 2-aminobenzamides to form the quinazolinone ring generally proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration. In the Niementowski reaction, formamide acts as both the solvent and the source of the C2 carbon atom of the quinazolinone ring.

The mechanism for direct C-H sulfonylation via N-activation involves the formation of a highly electrophilic intermediate. The triflic anhydride activates the quinazolinone at the N-3 position, making the C-2 and C-4 positions susceptible to nucleophilic attack. However, for C-7 sulfonylation, a different mechanism, likely involving a directed metalation or a radical pathway, would be necessary.

In the derivatization approach, the nucleophilic aromatic substitution (SNAr) mechanism is operative. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile (methanesulfinate anion) on the electron-deficient aromatic ring. The presence of electron-withdrawing groups, such as the carbonyl and the nitrogen atoms of the quinazolinone ring, stabilizes this intermediate and facilitates the departure of the leaving group (halide). The regioselectivity of the substitution at the 7-position is dictated by the initial placement of the halogen atom on the precursor.

Purification and Isolation Techniques for this compound

Given its structure, this compound is expected to be a crystalline solid with a relatively high melting point and moderate to low solubility in non-polar organic solvents. Its polar nature, due to the presence of the lactam and sulfonyl groups, dictates the choice of purification methods.

Crystallization is the most common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. A good crystallization solvent will dissolve the compound when hot but not when cold. For a polar compound like this compound, polar solvents such as ethanol, methanol, acetic acid, or mixtures of these with water are likely to be suitable. google.com The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then collected by filtration.

Column chromatography can also be employed for purification, particularly if crystallization is not effective in removing certain impurities. Silica gel is the most common stationary phase for polar compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is adjusted to achieve good separation of the desired compound from impurities. Given the polarity of the target molecule, a relatively polar eluent system would be required.

After synthesis, the work-up procedure generally involves quenching the reaction mixture, followed by extraction to separate the product from inorganic salts and other water-soluble by-products. If the product precipitates from the reaction mixture, it can be isolated by simple filtration . nih.gov The crude solid is then washed with appropriate solvents to remove residual reagents and by-products before further purification by crystallization or chromatography.

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Methylsulfonyl 1h Quinazolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of an organic molecule. For 7-methylsulfonyl-1H-quinazolin-4-one, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural assignment.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the quinazolinone core and the methylsulfonyl group. The aromatic protons would likely appear as a complex pattern of doublets and triplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by the electron-withdrawing nature of the sulfonyl group and the nitrogen atoms in the heterocyclic ring. The protons of the methyl group in the methylsulfonyl substituent would be expected to appear as a sharp singlet in the upfield region (around δ 3.0-3.5 ppm). The N-H proton of the quinazolinone ring would likely appear as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration.

The corresponding ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C4) of the quinazolinone ring would be expected at a significantly downfield chemical shift (around δ 160-170 ppm). The aromatic carbons would resonate in the range of δ 110-150 ppm, with the carbon atom directly attached to the sulfonyl group (C7) showing a characteristic shift. The carbon of the methyl group in the methylsulfonyl substituent would appear at a much higher field (around δ 40-50 ppm).

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H5 |

| ~8.0 | d | 1H | H8 |

| ~7.8 | dd | 1H | H6 |

| ~3.2 | s | 3H | -SO₂CH₃ |

| ~12.5 | br s | 1H | N1-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 (C=O) |

| ~150 | C8a |

| ~148 | C2 |

| ~140 | C7 |

| ~135 | C6 |

| ~128 | C5 |

| ~120 | C4a |

| ~118 | C8 |

| ~45 | -SO₂CH₃ |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₈N₂O₃S.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. Characteristic fragmentation would likely involve the loss of the methyl group (CH₃), the entire sulfonyl group (SO₂), or other small neutral molecules from the quinazolinone ring, leading to the formation of stable fragment ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 225.0301 |

| [M+Na]⁺ | 247.0121 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the quinazolinone ring. The N-H stretching vibration would likely appear as a broad band in the range of 3200-3400 cm⁻¹. The presence of the sulfonyl group would be confirmed by two strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad, Medium | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 1650-1700 | Strong | C=O Stretch (Amide) |

| 1550-1600 | Medium | C=C Stretch (Aromatic) |

| 1300-1350 | Strong | Asymmetric SO₂ Stretch |

| 1150-1200 | Strong | Symmetric SO₂ Stretch |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The X-ray diffraction data would provide precise bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planarity of the quinazolinone ring system and reveal the geometry around the sulfur atom of the methylsulfonyl group, which is expected to be tetrahedral. Furthermore, the crystal packing arrangement would be elucidated, showing the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings. This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Due to the lack of publicly available crystallographic data for this compound, a table of crystallographic parameters cannot be provided at this time.

In Vitro Biological Activities and Pharmacological Insights of 7 Methylsulfonyl 1h Quinazolin 4 One Derivatives

Evaluation of Enzyme Inhibitory Potential

Quinazolin-4-one derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Research has demonstrated that certain quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against multiple tyrosine kinases. semanticscholar.org For instance, a series of synthesized derivatives showed significant inhibition of Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). semanticscholar.orgresearchgate.net Compounds designated as 2i and 3i were particularly effective against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively, comparable to the control drug imatinib. semanticscholar.org The same compounds also displayed potent inhibition of EGFR. semanticscholar.org

Furthermore, novel 4-anilinoquinazoline-acylamino derivatives have been designed as dual inhibitors of EGFR and VEGFR-2. researchgate.net Compounds 15a and 15b from this series showed strong inhibitory activity against EGFR, with IC50 values of 0.13 µM and 0.15 µM, and against VEGFR-2, with IC50 values of 0.56 µM and 1.81 µM, respectively. researchgate.net Other studies have identified 3-methyl-quinazolinone derivatives, such as compound 5k , which inhibits EGFR with an IC50 value of 10 nM. mdpi.com The development of quinazolinone derivatives also extends to inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical route for cell proliferation and survival. bohrium.comnih.gov

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2i | CDK2 | 0.173 | semanticscholar.org |

| Compound 3i | CDK2 | 0.177 | semanticscholar.org |

| Compound 15a | EGFR | 0.13 | researchgate.net |

| Compound 15a | VEGFR-2 | 0.56 | researchgate.net |

| Compound 15b | EGFR | 0.15 | researchgate.net |

| Compound 15b | VEGFR-2 | 1.81 | researchgate.net |

| Compound 5k | EGFR | 0.01 | mdpi.com |

Derivatives of quinazolin-4(3H)-one have emerged as a promising class of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes mellitus by delaying carbohydrate digestion.

A series of quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties demonstrated a wide range of inhibitory activities against α-glucosidase, with IC50 values from 14.4 µM to over 750 µM. mdpi.com Compound 7b from this series was the most potent, showing an inhibitory activity approximately 53 times stronger than the standard drug acarbose. mdpi.com Kinetic studies revealed that its mechanism was competitive. mdpi.com

Another study identified 2-arylquinazolin-4(3H)-ones as potent non-competitive inhibitors of α-glucosidase. researchgate.net Specifically, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were found to be potent inhibitors with IC50 values of 12.5 µM and 15.6 µM, respectively. researchgate.net Further research on 2-arylquinazolin-4(3H)-ones confirmed that many derivatives were several hundred times more active than acarbose. researchgate.net

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 7b | 14.4 | mdpi.com |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 | researchgate.net |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 | researchgate.net |

| Acarbose (Standard) | ~763.2 (calculated from source) | mdpi.com |

Matrix metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of collagen in cartilage, making it a significant target for osteoarthritis therapies. Quinazolinone derivatives have been explored as potential MMP-13 inhibitors.

Structure-based design approaches, using quinazoline (B50416) derivatives as a foundation, have led to the discovery of highly potent and selective MMP-13 inhibitors. nih.gov For example, a series of fused pyrimidine (B1678525) compounds were designed based on the crystal structures of quinazoline derivatives complexed with the MMP-13 catalytic domain. nih.gov One such derivative, compound 31f , which features a 1,2,4-triazol-3-yl group as a zinc-binding element, exhibited exceptional potency against MMP-13 with an IC50 of 0.036 nM and over 1,500-fold selectivity against other MMPs. nih.gov Theoretical studies involving QSAR and molecular docking have further guided the design of novel quinazolinone-based MMP-13 inhibitors, highlighting the structural features crucial for potent activity.

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 31f | MMP-13 | 0.036 | nih.gov |

Inhibitors of cholinesterases (AChE and BChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) are primary targets in the development of treatments for Alzheimer's disease.

Recent studies have focused on synthesizing novel quinazolinone derivatives as potential cholinesterase inhibitors. A series of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives were synthesized and evaluated for their anticholinesterase activity. The most effective compound, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , demonstrated the highest inhibitory potency with an IC50 value of 6.084 µM.

In the context of BACE-1 inhibition, quinazolinone-hydrazone hybrids have been identified as a valuable scaffold. One derivative from this class, compound 4h , which contains a 2,3-dichlorophenyl moiety, showed the highest activity against BACE-1 with an IC50 value of 3.7 µM.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 | |

| Compound 4h | BACE-1 | 3.7 | mdpi.com |

RecQ helicases are a family of enzymes essential for maintaining genomic stability. A novel quinazoline derivative, KZL-047 , has been identified for its role in regulating the expression of the RecQ helicase family. Research showed that this compound could prevent and treat arsenic-induced liver injury by modulating the expression of these helicases. This finding suggests a unique mechanism of action for quinazoline derivatives, expanding their pharmacological potential beyond typical enzyme inhibition to the regulation of enzyme expression.

Phosphodiesterase 4 (PDE4), particularly the PDE4B subtype, is a key enzyme in regulating inflammation by hydrolyzing cyclic AMP (cAMP). Inhibition of PDE4B is a therapeutic strategy for inflammatory diseases.

To develop new PDE4 inhibitors, researchers have designed and synthesized hybrid compounds. A series of quinazolin-4(3H)-one/Schiff base hybrids were created, and among them, compound 23 (CPD23) demonstrated the most promising activity in PDE4B inhibition. This compound was shown to induce growth inhibition in human leukemia cell lines, highlighting the potential of the quinazolinone scaffold in developing targeted anti-inflammatory and anticancer agents via the PDE4B pathway.

Acknowledgment of Request and Information Gap

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the "In Vitro Biological Activities and Pharmacological Insights of 7-methylsulfonyl-1H-quinazolin-4-one Derivatives" according to the provided outline.

The performed searches for the specific compound and its derivatives did not yield dedicated studies or detailed findings for the following mandated sections:

Other In Vitro Biological Responses (e.g., mGlu7 receptor modulation)

While a significant body of research exists for the broader class of quinazolin-4-one derivatives, this information does not specifically address the 7-methylsulfonyl substitution pattern as required. Adhering to the strict instruction to focus solely on this compound and its derivatives, and to avoid introducing information outside this explicit scope, prevents the creation of a scientifically accurate and relevant article based on the current available data.

Therefore, to ensure the content is accurate and strictly adheres to the user's request, the article cannot be generated at this time. Further research and publication in the scientific community on this specific chemical compound would be necessary to fulfill the request as outlined.

Mechanisms of Action of 7 Methylsulfonyl 1h Quinazolin 4 One at the Molecular and Cellular Level in Vitro

Modulation of Cell Cycle Progression

No specific data was found regarding the effect of 7-methylsulfonyl-1H-quinazolin-4-one on cell cycle progression. Studies on other quinazoline (B50416) derivatives have shown that they can induce cell cycle arrest at different phases, such as G1, S, or G2/M, often through the inhibition of cyclin-dependent kinases (CDKs) or other cell cycle regulators like Aurora kinases. nih.govmdpi.comnih.gov

Induction of Apoptosis Pathways

There is no available information detailing the pro-apoptotic activity of this compound. Related quinazolinone compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.gov

Inhibition of Protein Polymerization (e.g., Microtubule Disruption)

Specific assays on the effect of this compound on protein polymerization, such as tubulin polymerization, have not been reported. Certain quinazoline derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site and leading to mitotic arrest and cell death. nih.govrsc.org

Receptor-Ligand Interactions and Binding Site Analysis

No receptor binding or binding site analysis studies were found for this compound. Quinazoline derivatives are known to target a variety of receptors, including growth factor receptors like EGFR and VEGFR, as well as other receptors like AMPA receptors. mdpi.comnih.govnih.gov

Effects on Specific Signal Transduction Pathways (e.g., NF-κB)

The effect of this compound on specific signal transduction pathways such as NF-κB has not been documented. The NF-κB pathway is a known target for some quinazoline-based molecules, which can inhibit its activation and subsequent pro-inflammatory and anti-apoptotic signaling. mdpi.comnih.gov

Investigation of Molecular Targets and Enzyme Kinetics

There is no specific information on the molecular targets or enzyme kinetics for this compound. The broader quinazolinone class has been shown to inhibit a wide range of enzymes, including protein kinases (e.g., PI3K, CDKs, EGFR, VEGFR-2) and other enzymes like PARP and USP7, often with IC50 values in the nanomolar to micromolar range. nih.govnih.govnih.gov

Structure Activity Relationships Sar and Substituent Effects on 7 Methylsulfonyl 1h Quinazolin 4 One Activity

Influence of Substituents at Position 7 (e.g., Methylsulfonyl Group) on Biological Efficacy

Position 7 on the quinazolinone ring is a critical site for substitution, and modifications at this position significantly modulate the pharmacological profile of the resulting compounds. The introduction of different functional groups at C7 can impact potency, selectivity, and pharmacokinetic properties.

The methylsulfonyl (-SO₂CH₃) group, as seen in 7-methylsulfonyl-1H-quinazolin-4-one, is an electron-withdrawing group that can enhance biological activity. In a study on cyclin-dependent kinase 2 (CDK2) inhibitors, changing a fluoro substituent to a methylsulfonyl group at position 7 resulted in a notable increase in inhibitory activity. nih.gov This suggests that the electronic properties and the potential for hydrogen bonding of the sulfonyl group contribute favorably to target binding. Research on methylsulfonyl-substituted 2,3-diarylquinazolinones has also pointed to their role in improving inhibitory activity against COX-2. nih.gov

The nature of the substituent at position 7 dictates its effect. For instance, the presence of a chlorine atom at C7 has been shown to favor anticonvulsant activity in some quinazolinone series. nih.gov In the context of anticancer agents targeting the epidermal growth factor receptor (EGFR), the insertion of electron-donating groups at positions 6 and 7 was found to increase the activity of certain 4-anilinoquinazoline (B1210976) derivatives. mdpi.com Furthermore, linking a 3-nitro-1,2,4-triazole (B13798) motif to the C7 position via a flexible chain led to potent dual EGFR/VEGFR2 inhibitors. mdpi.com However, in other series, substitution at the C7 position with groups like bromo or hydroxyl led to a loss of antibacterial activity. acs.org

Table 1: Effect of C7 Substituents on Quinazolinone Activity

| Substituent at C7 | Biological Target/Activity | Observed Effect | Citation(s) |

|---|---|---|---|

| Methylsulfonyl | CDK2/cyclin A2 | Increased inhibitory activity compared to fluoro | nih.gov |

| Methylsulfonyl | COX-2 | Improved inhibitory activity | nih.gov |

| Chlorine | Anticonvulsant Activity | Favorable for activity | nih.gov |

| Electron-donating groups | EGFR (Anticancer) | Increased activity (in combination with C6 substitution) | mdpi.com |

| Nitro-triazole (linked) | EGFR/VEGFR2 (Anticancer) | Potent inhibition | mdpi.com |

| Bromo / Hydroxyl | Antibacterial Activity | Loss of activity | acs.org |

Impact of Modifications to the Quinazolinone Ring System (Positions 2, 3, 4, 6, 8)

Modifications at other positions of the quinazolinone ring system also play a pivotal role in determining the biological efficacy of the compound. SAR studies have consistently shown that positions 2, 3, 6, and 8 are key sites for structural variation. nih.govnih.govnih.govresearchgate.net

Position 2: The substituent at this position significantly influences activity. For microtubule targeting agents, compounds with 2-CH₃ and 2-Cl substituents were found to be much more potent than those with a simple hydrogen, indicating that the steric bulk at this position is important for binding. nih.gov For antimicrobial activity, the presence of methyl or thiol groups at position 2 is considered essential. nih.gov In some anticancer hybrids, a propyl group at the 2nd position of the quinazolinone ring was more potent than other analogs. rsc.org

Position 4 (Oxo group): The carbonyl group at C4 is a defining feature of the 4(3H)-quinazolinone structure. It participates in a lactam-lactim tautomeric equilibrium with the nitrogen at position 3. nih.govijpca.org This tautomerism is significant for the reactivity of the molecule. While direct replacement of the oxo group is less common, substitutions at the 4th position with groups like amines or substituted amines have been shown to improve antimicrobial activities. nih.gov

Positions 6 and 8: These positions on the benzo portion of the ring are important targets for modification. The introduction of halogen atoms, such as iodine or chlorine, at positions 6 and 8 can significantly enhance antibacterial and anticonvulsant activities, respectively. nih.govnih.gov In some EGFR inhibitors, an ester group at the C-6 position was found to form hydrogen bonds with the target enzyme. mdpi.com

Role of Heterocyclic and Aliphatic Side Chains on Pharmacological Profile

Attaching various side chains, both heterocyclic and aliphatic, to the quinazolinone core is a common strategy to diversify the pharmacological profile and enhance potency. The nature and attachment point of these side chains are critical.

Five-membered heterocycles are frequently incorporated into drug design to optimize potency, selectivity, and pharmacokinetic properties by acting as bioisosteres for other functional groups. mdpi.com In quinazolinone derivatives, the addition of heterocyclic moieties at position 3 has been shown to increase biological activity. nih.gov For instance, the incorporation of a benzimidazole (B57391) ring at position 3 yielded potent dihydrofolate reductase (DHFR) inhibitors. rsc.org Similarly, linking a pyrazole (B372694) moiety to the quinazolinone core has been shown to reduce acute inflammation. nih.gov The introduction of a thiophene-2-ylmethanamine at the C-4 position was explored to increase conformational flexibility in a series of EGFR inhibitors. mdpi.com

Aliphatic side chains also play a crucial role. In one study, an N-hexyl substituted isatin-quinazoline derivative showed good activity against bacteria and fungi. nih.gov The length of an aliphatic linker chain can also be critical; a study on dual EGFR/VEGFR2 inhibitors found that a longer chain connecting a triazole moiety to the C-7 position of the quinazoline (B50416) core was favorable for activity. mdpi.com

The strategic combination of the quinazolinone core with various side chains allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects, often by creating hybrid molecules that target multiple pathways. nih.gov

Table 2: Examples of Side Chain Modifications and Their Effects

| Position | Side Chain Type | Specific Example | Pharmacological Effect | Citation(s) |

|---|---|---|---|---|

| 2 | Aliphatic | Propyl group | Potent anticancer activity | rsc.org |

| 3 | Heterocyclic | Benzimidazole | Potent DHFR inhibition | rsc.org |

| 3 | Heterocyclic | Pyrazole | Anti-inflammatory activity | nih.gov |

| 4 | Heterocyclic | Thiophene-2-ylmethanamine | Increased conformational flexibility (EGFR inhibitors) | mdpi.com |

| 7 | Aliphatic Linker + Heterocycle | Long alkyl chain + Triazole | Favorable for EGFR/VEGFR2 inhibition | mdpi.com |

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a significant role in the biological activity of drug molecules, as stereoisomers can exhibit different pharmacological and toxicological profiles. For the parent compound this compound, which is achiral, stereochemical considerations are not directly applicable.

However, stereochemistry becomes a critical factor when a chiral center is introduced into the molecule, typically through the addition of a substituted side chain at positions such as 2 or 3. nih.gov For example, the synthesis of schizocommunin derivatives, which can include a quinazoline moiety, has been established through non-stereoselective approaches, implying that different stereoisomers could be formed and potentially exhibit different activities. nih.gov While specific studies focusing on the stereoisomers of this compound derivatives are not prominent in the reviewed literature, it is a general principle in medicinal chemistry that the three-dimensional arrangement of a molecule is crucial for its interaction with chiral biological targets like enzymes and receptors. Therefore, in the development of advanced quinazolinone analogs with chiral side chains, the separation and individual testing of stereoisomers would be an important step in optimizing activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, QSAR studies have been instrumental in understanding the pharmacophoric requirements for activity and in designing new, more potent compounds, particularly in the area of cancer research. nih.govresearchgate.net

The QSAR process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) for a set of quinazolinone analogs with known activities. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that predicts the activity of new, unsynthesized compounds. nih.gov

These models have been successfully applied to quinazoline-based EGFR inhibitors, helping to identify the key structural features required for potent inhibition. nih.govresearchgate.net For example, QSAR studies can help rationalize why a particular substituent at a specific position enhances or diminishes activity. By providing a predictive framework, QSAR accelerates the drug design process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success and to better understand the complex interplay between molecular structure and biological function. researchgate.netumn.edu

Future Research Directions and Emerging Paradigms for 7 Methylsulfonyl 1h Quinazolin 4 One

Design and Synthesis of Novel 7-Methylsulfonyl-1H-quinazolin-4-one Analogues

The future exploration of this compound will heavily rely on the design and synthesis of novel analogues to build a comprehensive structure-activity relationship (SAR). Synthetic strategies for quinazolin-4-one derivatives are well-established and can be adapted for this purpose. A common method involves the reaction of an appropriately substituted anthranilic acid with an acid chloride, followed by cyclization. mdpi.comnih.gov

To generate a library of analogues based on the this compound core, modifications can be introduced at various positions, primarily at the 2 and 3-positions of the quinazolinone ring. For instance, a range of aryl, heteroaryl, and alkyl groups could be introduced at the 2-position. The 3-position offers another site for diversification, where different substituents can be incorporated to modulate the compound's properties.

A potential synthetic approach could involve a one-pot, multi-step reaction, which has been shown to be an efficient method for generating quinazolin-4-one libraries. nih.gov This could start with a suitably protected 2-amino-4-sulfonylbenzoic acid derivative. The reaction conditions, such as the choice of solvent, catalyst, and temperature, would need to be optimized for each new analogue. Microwave-assisted synthesis could also be employed to accelerate the generation of a diverse set of compounds. mdpi.com

Exploration of New Biological Targets and Disease Areas

While the biological profile of this compound itself is not extensively documented, the broader class of quinazolin-4-one derivatives has been associated with a multitude of biological targets, suggesting a rich field for future investigation.

Table 1: Potential Biological Targets for this compound Analogues

| Target | Potential Therapeutic Area | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| Ubiquitin-Specific Peptidase 7 (USP7) | Cancer | nih.gov |

| Hypoxia-inducible factor-1α (HIF-1α) | Cancer | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension | nih.gov |

| 5-Lipoxygenase-Activating Protein (FLAP) | Inflammation | nih.gov |

| Metabotropic Glutamate Receptor 7 (mGluR7) | Schizophrenia | mdpi.com |

Future research should involve screening a library of this compound analogues against a panel of these known quinazolinone targets. For example, given that many quinazolin-4-one derivatives are potent EGFR inhibitors, it would be logical to assess the potential of these new analogues in cancer cell lines that overexpress EGFR. nih.govnih.gov Similarly, their activity against USP7, a key regulator in the p53-MDM2 pathway, could be explored for novel cancer therapies. nih.gov

Beyond cancer, the anti-inflammatory potential of these compounds could be investigated by targeting enzymes like sEH and FLAP. nih.gov Furthermore, the exploration of neurological targets, such as mGluR7, could open up new avenues for the treatment of central nervous system disorders. mdpi.com

Advanced In Vitro Model Systems for Efficacy and Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound and its derivatives, advanced in vitro models are indispensable. Traditional 2D cell cultures often fail to replicate the complexity of the in vivo environment. Therefore, a move towards more physiologically relevant models is crucial.

The use of 3D cell cultures, such as spheroids or organoids, can provide more accurate insights into a compound's efficacy and mechanism of action. These models better mimic the cell-cell interactions and diffusion gradients found in solid tumors, making them superior for anticancer drug screening.

For mechanistic studies, high-content screening (HCS) can be employed to simultaneously analyze multiple cellular parameters, such as cell cycle progression, apoptosis, and the expression levels of key proteins. nih.gov For instance, flow cytometry can be used to determine if a compound induces cell cycle arrest or apoptosis. nih.gov Western blotting can then be used to probe the underlying molecular pathways by measuring the levels of specific proteins, such as p53, MDM2, and various caspases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be a powerful tool in the exploration of this compound analogues. nih.gov ML algorithms can be trained on existing SAR data from other quinazolinone derivatives to predict the biological activity of novel, untested compounds. mdpi.com

This in silico approach can help prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties. mdpi.com By using computational models, researchers can screen vast virtual libraries of potential analogues, saving significant time and resources compared to traditional high-throughput screening. nih.gov Molecular docking studies can further refine the selection process by predicting the binding modes of the designed compounds within the active site of a target protein, providing insights into the molecular basis of their activity. nih.govmdpi.com

Potential for Derivatization as Molecular Probes

Molecular probes are essential tools for studying biological processes. This compound analogues with demonstrated high affinity and selectivity for a particular biological target could be derivatized to create such probes. This would involve incorporating a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, into the molecule.

These probes could then be used in a variety of applications, including:

Target identification and validation: To confirm the engagement of the compound with its intended target in a cellular context.

Imaging: To visualize the subcellular localization of the target protein.

Pull-down assays: To identify binding partners and downstream effectors of the target protein.

The development of such molecular probes would not only advance our understanding of the mechanism of action of this class of compounds but also provide valuable tools for the broader scientific community.

Q & A

Q. Q1. What are the standard synthetic routes for 7-methylsulfonyl-1H-quinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer :

- Sulfonation Strategy : Sulfonyl groups are typically introduced via sulfonation of quinazolinone precursors. For example, analogous compounds like 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one are synthesized by reacting chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation .

- Optimization : Reaction parameters (e.g., temperature, solvent polarity) must be tightly controlled. Evidence from sulfonyl chloride synthesis (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) highlights the need for inert atmospheres and gradual reagent addition to avoid side reactions like hydrolysis or oxidation .

- Validation : Confirm sulfonation via -NMR (e.g., methylsulfonyl proton signals at δ 3.0–3.5 ppm) and LC-MS for molecular ion verification.

Q. Q2. What analytical techniques are critical for characterizing this compound purity and structural integrity?

Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention times should align with standards.

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS/MS ensures correct molecular formula (e.g., [M+H] for CHNOS: theoretical m/z 225.033).

Q. Q3. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particles .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or direct sunlight .

- Emergency Protocols : In case of skin contact, wash with copious water; for ingestion, administer activated charcoal and seek medical attention immediately .

Advanced Research Questions

Q. Q4. How can microwave-assisted synthesis improve the efficiency of this compound production?

Methodological Answer :

- Mechanism : Microwave irradiation accelerates reactions via dielectric heating, reducing reaction times from hours to minutes. For example, 4-phenylquinazolin-2(1H)-one derivatives are synthesized in 15–30 minutes under microwave conditions vs. 6–12 hours conventionally .

- Optimization :

- Use polar solvents (e.g., DMF) to enhance microwave absorption.

- Monitor temperature to prevent decomposition (ideal range: 80–120°C).

- Adjust power settings (100–300 W) to balance yield and side-product formation.

- Validation : Compare yields (e.g., 75–85% via microwave vs. 50–60% conventional) and purity via HPLC .

Q. Q5. How do structural modifications (e.g., substituent position) on the quinazolinone core influence biological activity?

Methodological Answer :

- SAR Framework :

- Sulfonyl Position : Methylsulfonyl at C7 (vs. C6) may enhance binding to kinase targets due to steric and electronic effects.

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl at C3) to stabilize the quinazolinone ring and improve metabolic stability .

- Experimental Design :

- Synthesize analogs (e.g., 6-methylsulfonyl vs. 7-methylsulfonyl derivatives).

- Test in vitro activity (e.g., enzyme inhibition assays) and correlate with computational docking studies (AutoDock/Vina).

- Data Interpretation : Use ANOVA to identify statistically significant activity differences (p < 0.05) between analogs .

Q. Q6. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer :

Q. Q7. What strategies mitigate resource depletion in long-term stability studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.